1,3-Propanediol

Polyurethane elastomers Hydrolytic stability Acid resistance

CAS 345260-48-2 identifies 1,3-Propanediol homopolymer, also known as poly(trimethylene ether) glycol (PO3G) or polypropanediol. This 100% bio-based specialty polyether polyol is produced by acid-catalyzed polycondensation of 1,3-propanediol (PDO) monomer, which is itself derived from fermentation of renewable plant sugars rather than petrochemical feedstocks.

Molecular Formula C3H8O2
Molecular Weight 76.09 g/mol
CAS No. 345260-48-2
Cat. No. B7761293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediol
CAS345260-48-2
Molecular FormulaC3H8O2
Molecular Weight76.09 g/mol
Structural Identifiers
SMILESC(CO)CO
InChIInChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2
InChIKeyYPFDHNVEDLHUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.0X10+6 mg/L at 25 °C (est)
Miscible with water
Very soluble in ethyl ether;  slightly soluble in benzene
Miscible with alcohol

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Propanediol Homopolymer CAS 345260-48-2 Technical Procurement Guide: Key Properties, Manufacturers, and Differentiation


CAS 345260-48-2 identifies 1,3-Propanediol homopolymer, also known as poly(trimethylene ether) glycol (PO3G) or polypropanediol. This 100% bio-based specialty polyether polyol is produced by acid-catalyzed polycondensation of 1,3-propanediol (PDO) monomer, which is itself derived from fermentation of renewable plant sugars rather than petrochemical feedstocks [1]. The polymer possesses a unique helical molecular structure that imparts distinct elasticity, flexibility, and soft-touch characteristics compared to conventional petroleum-based polyether polyols . Commercial products under this CAS include VELVETOL® H series and ECOTRION™ H series, with typical molecular weights ranging from 1800 to 2400 g/mol .

Why 1,3-Propanediol Homopolymer CAS 345260-48-2 Cannot Be Substituted with Generic Polyether Polyols


Substituting CAS 345260-48-2 with generic petroleum-based polyether polyols such as PTMEG (polytetramethylene ether glycol) or PEG (polyethylene glycol) introduces performance trade-offs that directly affect end-product quality and manufacturing safety. PO3G's helical molecular structure yields distinct hydrolysis resistance, oxidative stability, and low-temperature crystallization behavior that cannot be replicated by linear-chain PTMEG or PEG . Furthermore, the monomer production pathway fundamentally differs: bio-based PDO monomer is synthesized via ambient-pressure fermentation of renewable sugars, whereas EO/PO monomers require high-pressure petrochemical processes that generate hazardous by-products including 1,4-dioxane [1]. The evidence presented below quantifies these material differentiations across multiple dimensions, providing the technical justification required for procurement decisions.

1,3-Propanediol Homopolymer CAS 345260-48-2: Quantitative Differentiation Evidence Against Closest Comparators


PO3G vs. PTMEG: Enhanced Hydrolytic and Acid Resistance in Polyurethane Applications

VELVETOL® H2400 (CAS 345260-48-2) demonstrates superior resistance against acid and heat compared to PTMEG (polytetramethylene ether glycol), the conventional petroleum-based polyether polyol used in high-performance polyurethane elastomers . This differentiation stems from the helical molecular conformation of PO3G, which provides enhanced chemical stability in aggressive environments where PTMEG-based polyurethanes undergo accelerated degradation.

Polyurethane elastomers Hydrolytic stability Acid resistance

Bio-Based PO3G vs. Petroleum-Based Polyols: 40% Lower Non-Renewable Energy Consumption

ISO 14040-compliant cradle-to-gate life cycle assessment (LCA) demonstrates that bio-based PO3G (CAS 345260-48-2) production consumes 40% less non-renewable energy and reduces greenhouse gas emissions by 42% compared to petroleum-based PDO or propylene glycol . Independent LCA analysis confirms that from cradle to gate, the production of bio-PDO achieves greater than 40% greenhouse gas emissions reduction versus petroleum-based routes [1].

Life cycle assessment Sustainable polyols Carbon footprint

PO3G vs. EO/PO-Based Polyethers: Elimination of 1,4-Dioxane By-Product Formation

GC analysis confirms that PO3G (CAS 345260-48-2) synthesis produces no detectable 1,4-dioxane by-product, as there exists no synthetic pathway to 1,4-dioxane from the PDO monomer structure [1]. In contrast, the polymerization of ethylene oxide (EO) to produce PEG polyethers results in residual 1,4-dioxane, a hazardous by-product formed via dimerization to the favorable six-membered ring structure. Furthermore, bio-based PDO monomer is produced via fermentation at ambient temperature and pressure, whereas EO and PO monomers are manufactured under high pressure (≥150 psi) from volatile petroleum-derived feedstocks and require specialized engineering controls including toxic gas sensors due to flammability and explosivity hazards [1].

Polyether synthesis By-product control Regulatory compliance

Bio-Based PDO vs. Petrochemical PDO: Superior Polymer Properties in PTT Synthesis

Poly(trimethylene terephthalate) (PTT) synthesized using bio-based PDO monomer exhibits superior properties compared to PTT synthesized from petrochemical PDO of identical purity [1]. Specifically, bio-based PDO-derived PTT demonstrates better color, higher intrinsic viscosity, and higher molecular weight than petrochemical PDO-derived PTT. DSC analysis reveals that bio-PDO-derived PTT exhibits a sharper melting peak and higher melting heat, indicating greater crystallinity, while TG analysis shows that thermal degradation behavior remains comparable regardless of PDO source [1].

PTT polyester Polymerization feedstock Polymer quality

PO3G Oligomers vs. PEG Oligomers: Narrower Polydispersity for Controlled Performance

GPC analysis of bio-based PDO oligomers (Mn = 250) reveals a polydispersity index (PDI) of 1.2 [1]. This narrow molecular weight distribution is characteristic of acid-catalyzed polycondensation of PDO monomer under controlled batch reactor conditions. ¹³C NMR DEPT analysis confirms that PDO oligomer structures are composed solely of methylene carbons, providing structural uniformity advantageous for subsequent derivatization reactions including fatty acid ester synthesis [1].

Polyether oligomers Molecular weight distribution Emulsifier synthesis

High-Value Application Scenarios for 1,3-Propanediol Homopolymer CAS 345260-48-2 Based on Verified Differentiation Evidence


Hydrolytically Stable Polyurethane Elastomers for Demanding Industrial Environments

CAS 345260-48-2 (PO3G) is the preferred polyol for polyurethane elastomer formulations requiring extended service life in acidic or high-temperature environments where conventional PTMEG-based polyurethanes exhibit premature degradation. As documented in Section 3, PO3G demonstrates superior resistance against acid and heat compared to PTMEG , attributable to its unique helical molecular conformation. This performance differentiation is particularly relevant for industrial rollers, seals, gaskets, hydraulic system components, and mining equipment applications where exposure to acidic process fluids or elevated operating temperatures accelerates hydrolytic degradation of standard polyether-based polyurethanes. Procurement of PO3G for these applications reduces replacement frequency and downtime costs.

Sustainable Polyurethane Formulations with Verified 40% Carbon Footprint Reduction

For manufacturers with formal environmental, social, and governance (ESG) commitments or regulatory carbon disclosure requirements, CAS 345260-48-2 provides auditable sustainability credentials via ISO 14040-compliant life cycle assessment data confirming 40% lower non-renewable energy consumption and 42% reduced greenhouse gas emissions versus petroleum-based alternatives . This evidence-based differentiation enables procurement teams to substantiate Scope 3 emissions reductions in corporate sustainability reports, qualify products for eco-label certifications, and meet customer specifications for bio-based content in coatings, adhesives, sealants, and elastomers (CASE) applications. The data also supports compliance with procurement policies favoring USDA BioPreferred or EU Ecolabel-certified materials.

1,4-Dioxane-Free Polyether Synthesis for Cosmetics and Pharmaceutical Excipients

CAS 345260-48-2 is the material of choice for synthesizing PEG-free nonionic surfactants, emulsifiers, and solubilizers in personal care and pharmaceutical applications where 1,4-dioxane content is regulated or consumer scrutiny is high. As established in Section 3, PO3G synthesis produces no detectable 1,4-dioxane by-product due to the absence of any synthetic pathway from the PDO monomer structure, whereas EO-derived PEG polyethers inherently contain residual 1,4-dioxane [1]. This differentiation eliminates the need for costly vacuum stripping or other purification unit operations, reduces analytical testing burden, and provides documented compliance with California Proposition 65 limits, EU Cosmetic Regulation 1223/2009 Annex II prohibitions, and ICH Q3C guidelines for residual solvents in pharmaceutical excipients.

High-Crystallinity PTT Polyester Production Using Bio-Based PDO Feedstock

For poly(trimethylene terephthalate) (PTT) fiber and engineering thermoplastic manufacturers, CAS 345260-48-2's monomer precursor (bio-based 1,3-PDO) yields superior polymer properties compared to petrochemical PDO of identical purity. As documented in Section 3, bio-PDO-derived PTT exhibits higher intrinsic viscosity, higher molecular weight, and greater crystallinity (sharper melting peak and higher melting heat in DSC) than petrochemical PDO-derived PTT [2]. These performance advantages translate directly to enhanced fiber tenacity, improved elastic recovery in stretch fabrics, and superior mechanical properties in molded PTT components. The crystallization behavior also enables faster cycle times in injection molding operations and reduced energy consumption during fiber drawing processes.

Technical Documentation Hub

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